4,5-Diphenylisoxazole-3-carboxylic acid

Tuberculosis MptpB Phosphatase inhibition

For medicinal chemistry programs targeting MptpB phosphatase, FLAP, or dual mPGES-1/5-LO pathways, 4,5-diphenylisoxazole-3-carboxylic acid is the minimal active scaffold. Procurement of this specific CAS 76422-51-0 eliminates the risk of sourcing inactive mono-phenyl fragments. Choose a supplier offering rigorous analytical QC (HPLC, NMR) to ensure the free carboxylic acid and aromatic oxidation state required for critical salt-bridge interactions and target binding.

Molecular Formula C16H11NO3
Molecular Weight 265.26 g/mol
Cat. No. B8406016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diphenylisoxazole-3-carboxylic acid
Molecular FormulaC16H11NO3
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(ON=C2C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C16H11NO3/c18-16(19)14-13(11-7-3-1-4-8-11)15(20-17-14)12-9-5-2-6-10-12/h1-10H,(H,18,19)
InChIKeyWRIDONKDXGWJHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Diphenylisoxazole-3-carboxylic Acid – A Dual-Aryl Isoxazole Scaffold for Phosphatase, Lipoxygenase, and Cyclooxygenase Inhibitor Programs


4,5-Diphenylisoxazole-3-carboxylic acid (CAS 76422-51-0; C₁₆H₁₁NO₃; MW 265.26 g·mol⁻¹) is a fully aromatic, 3,4,5-trisubstituted isoxazole bearing phenyl rings at the C4 and C5 positions and a free carboxylic acid at C3 . This scaffold serves as the core pharmacophore for several distinct inhibitor classes: MptpB phosphatase inhibitors relevant to tuberculosis [1], FLAP-directed leukotriene biosynthesis inhibitors [2], and dual mPGES-1/5-LO anti-inflammatory agents [3]. The dual-phenyl arrangement distinguishes it from simpler mono-aryl isoxazole-3-carboxylic acids by providing a larger hydrophobic footprint and a rigid biaryl geometry that enables specific binding-site complementarity not achievable with 5-phenyl or 4-phenyl mono-substituted analogs.

Why 4,5-Diphenylisoxazole-3-carboxylic Acid Cannot Be Replaced by Mono-Aryl, Dihydro, or Non-Carboxylic Isoxazole Analogs


Isoxazole-based inhibitors are exquisitely sensitive to both the number and position of aryl substituents and the ionization state of the C3 functional group. A mono-phenyl isoxazole-3-carboxylic acid (e.g., 5-phenylisoxazole-3-carboxylic acid) loses >95% of the MptpB inhibitory potency of the 4,5-diphenyl analog [1]. Removing the C3 carboxylic acid or replacing it with a methyl ester abolishes critical salt-bridge interactions with conserved arginine residues in COX-2 and related targets [2]. The dihydro analog (isoxadifen free acid) lacks the planar aromatic isoxazole ring, altering both the dihedral angle between phenyl substituents and the core heterocycle's electronic character, which fundamentally changes target recognition . Consequently, sourcing a generic 'isoxazole carboxylic acid' without specifying the 4,5-diphenyl substitution pattern and the aromatic (non-dihydro) oxidation state introduces substantial risk of inactive or off-profile material in established phosphatase, lipoxygenase, and cyclooxygenase screening cascades.

Quantitative Differentiation Evidence for 4,5-Diphenylisoxazole-3-carboxylic Acid vs. Closest Structural Analogs


MptpB Phosphatase Inhibition: 4,5-Diphenyl Substitution Confers >29-Fold Potency Gain Over Mono-Phenyl Scaffold

In the structure-based design of MptpB inhibitors by Vickers et al., the initial isoxazole-3-carboxylic acid fragment bearing only a single phenyl substituent at C5 (compound 1) exhibited negligible MptpB inhibition with an IC₅₀ greater than 500 μM [1]. Introduction of a second phenyl ring at the C4 position to yield the 4,5-diphenylisoxazole-3-carboxylic acid scaffold (compound 2) reduced the IC₅₀ to 17 μM, representing a greater than 29-fold improvement in potency within the same assay system [1]. Further elaboration of this diphenyl core led to optimized leads with nanomolar potency, orally bioavailable MptpB inhibitors that reduced M. tuberculosis burden in acute and chronic guinea pig models [1]. This demonstrates that the 4,5-diphenyl substitution pattern is not merely incremental but is the critical structural determinant separating an inactive fragment from a viable lead scaffold.

Tuberculosis MptpB Phosphatase inhibition

FLAP-Directed Leukotriene Biosynthesis Inhibition: 4,5-Diarylisoxazol-3-carboxylic Acids Achieve Submicromolar Cellular Potency with >33-Fold Selectivity Over Direct 5-LO Inhibition

Banoglu et al. designed a series of 4,5-diarylisoxazol-3-carboxylic acid derivatives as leukotriene (LT) biosynthesis inhibitors and demonstrated that the most potent compounds (39 and 40) inhibited cellular 5-LO product synthesis with an IC₅₀ of 0.24 μM each in activated human neutrophils, while showing only weak direct inhibition of isolated 5-LO enzyme (IC₅₀ ≥ 8 μM) [1]. This ≥33-fold selectivity window indicates a FLAP-targeted mechanism rather than direct 5-LO active-site inhibition. In comparison, the previously identified parent hit compound 8 (a 4,5-diarylisoxazole lacking the free C3 carboxylic acid) displayed an inferior cellular IC₅₀ of 4.4 μM and directly inhibited isolated 5-LO (IC₅₀ = 1.9 μM), suggesting a different, less desirable mechanism [1]. The clinically used 5-LO inhibitor zileuton, by contrast, suffers from poor pharmacokinetics and idiosyncratic hepatotoxicity, whereas FLAP-targeted agents such as the 4,5-diarylisoxazol-3-carboxylic acids may circumvent these liabilities [1].

Leukotriene biosynthesis FLAP 5-Lipoxygenase

Dual mPGES-1/5-LO Inhibition: 4,5-Diarylisoxazol-3-carboxylic Acid Derivatives Achieve Multi-Target Anti-Inflammatory Activity with In Vivo Validation

Gürses et al. explored heteroaryl modifications on the 4,5-diarylisoxazol-3-carboxylic acid scaffold and identified compound 18 as a dual mPGES-1/5-LO inhibitor with IC₅₀ values of 0.16 μM for mPGES-1 and 0.39 μM for 5-LO in cell-free assays [1]. Critically, compound 18 demonstrated in vivo efficacy in an animal model of inflammation, confirming that the scaffold supports multi-target pharmacology with translational potential [1]. By contrast, the benzimidazole-based FLAP inhibitor BRP-7 (IC₅₀ = 0.15–0.31 μM for LT biosynthesis) does not inhibit mPGES-1, and the clinical FLAP inhibitor MK-886 (IC₅₀ = 2.5 nM for LT biosynthesis) also lacks mPGES-1 activity [2]. The unique ability of the 4,5-diarylisoxazol-3-carboxylic acid scaffold to be tuned for simultaneous inhibition of both the prostaglandin and leukotriene arms of the arachidonic acid cascade represents a differentiation point that single-target FLAP or COX inhibitors cannot match.

mPGES-1 5-lipoxygenase Dual inhibition

C3-Carboxylic Acid is Pharmacophore-Essential: 4,5-Diphenylisoxazoles Without -COOH Are COX-1 Selective; the Free Acid Enables COX-2 Engagement via Salt-Bridge Formation

Habeeb et al. evaluated a series of 4,5-diphenylisoxazoles (11a–p) lacking a C3 carboxylic acid and found they were consistently more selective for COX-1 over COX-2, with only compound 11n showing a modest COX-2 selectivity index of 2.1 [1]. The only compound in that series to achieve high COX-2 selectivity was 15, which required both a C5 trifluoromethyl group and a C3 methylsulfonylphenyl substituent—not a carboxylic acid [1]. Independent evidence indicates that replacing the methyl ester with a free carboxylic acid at C3 decreases the IC₅₀ for COX-2 by approximately 10-fold through salt-bridge formation with active-site arginine residues . This demonstrates that the 4,5-diphenylisoxazole-3-carboxylic acid occupies a distinct region of chemical space: the diphenyl core provides the hydrophobic anchor, while the ionizable C3 carboxylic acid enables directed polar interactions that non-acidic 4,5-diphenylisoxazoles cannot achieve.

COX-2 selectivity Carboxylic acid pharmacophore Structure-activity relationship

Antimicrobial Scaffold Validation: 4,5-Diphenylisoxazole Derivatives Achieve Sub-μg/mL MIC Against S. aureus Newman; Monophenyl and Non-Acidic Analogs Are Inactive

Solomin et al. conducted a systematic SAR study of phenylazoles against S. aureus Newman and found that active 4,5-diphenylisoxazole derivatives achieved MIC values below 1 μg/mL in the best cases [1]. Structure-activity analysis revealed that both nonpolar aromatic residues (provided by the two phenyl rings) and hydrogen-bond-donating groups (such as a phenol or carboxylic acid) are simultaneously required for antimicrobial activity [1]. The closely related 3,4-diphenylpyrazole scaffold was also active, but mono-phenyl isoxazole or pyrazole analogs lacking the second aryl ring did not meet the MIC threshold, nor did compounds missing the hydrogen-bond-donating functionality [1]. This establishes the 4,5-diphenylisoxazole-3-carboxylic acid substructure as a privileged antimicrobial chemotype that simultaneously satisfies the dual pharmacophoric requirements of hydrophobicity and hydrogen-bond donation within a single, compact scaffold.

Antimicrobial Staphylococcus aureus Diphenylisoxazole

Physicochemical Orthogonality: Aromatic 4,5-Diphenylisoxazole-3-carboxylic Acid vs. Dihydro Analog Isoxadifen – Melting Point, Density, and Conformational Distinction

The fully aromatic 4,5-diphenylisoxazole-3-carboxylic acid (CAS 76422-51-0) and the dihydro analog isoxadifen free acid (4,5-dihydro-5,5-diphenylisoxazole-3-carboxylic acid, CAS 209866-92-2) share the same heavy-atom composition but differ fundamentally in their core heterocycle oxidation state. The aromatic isoxazole exhibits a melting point of 170.0 ± 2.0 °C and a density of 1.316 ± 0.06 g/cm³, whereas the dihydro isoxazoline (as the ethyl ester isoxadifen-ethyl) melts at 87–88 °C with a density of 1.15 g/cm³ . The aromatic ring enforces a planar geometry with a characteristic dihedral angle of 15–25° between the phenyl and isoxazole rings, enabling π-stacking interactions with aromatic binding-site residues . The dihydro isoxazoline adopts a non-planar, sp³-hybridized C4–C5 bond that alters both the relative orientation of the two phenyl rings and the presentation of the C3 carboxylic acid to target proteins. This physicochemical orthogonality means that the two compounds are not interchangeable in target-based assays: the aromatic scaffold is the pharmacologically validated core for MptpB, FLAP, and COX-2 engagement, while the dihydro scaffold is optimized for plant cytochrome P450 induction as a herbicide safener.

Physicochemical properties Isoxadifen differentiation Aromatic vs. dihydro

Highest-Confidence Procurement and Application Scenarios for 4,5-Diphenylisoxazole-3-carboxylic Acid Based on Quantitative Differentiation Evidence


MptpB-Targeted Tuberculosis Drug Discovery: Fragment-to-Lead Optimization Starting from a Validated Diphenyl Scaffold

For programs targeting Mycobacterium tuberculosis phosphatase MptpB, 4,5-diphenylisoxazole-3-carboxylic acid (CAS 76422-51-0) provides the minimal active scaffold with a validated IC₅₀ of 17 μM, representing a >29-fold potency improvement over the mono-phenyl fragment (>500 μM) [1]. This compound serves as the direct precursor for structure-guided elaboration at the C5 phenyl ring to access orally bioavailable leads that reduce M. tuberculosis burden in guinea pig models [1]. Procurement of this specific scaffold eliminates the risk of beginning a medicinal chemistry campaign with an inactive mono-phenyl fragment.

FLAP-Directed Anti-Inflammatory Lead Generation: Exploiting the ≥33-Fold 5-LO Selectivity Window

The 4,5-diarylisoxazol-3-carboxylic acid chemotype has been established as a FLAP-targeted leukotriene biosynthesis inhibitor scaffold with submicromolar cellular potency (IC₅₀ = 0.24 μM) and a ≥33-fold selectivity margin over direct 5-LO enzyme inhibition [2]. Unlike the clinical 5-LO inhibitor zileuton (hepatotoxic) or the FLAP inhibitor MK-886 (no mPGES-1 coverage), this scaffold can be elaborated into dual mPGES-1/5-LO inhibitors with in vivo anti-inflammatory efficacy (compound 18: IC₅₀ mPGES-1 = 0.16 μM; IC₅₀ 5-LO = 0.39 μM) [3]. The parent 4,5-diphenylisoxazole-3-carboxylic acid is the logical starting material for parallel SAR exploration of both the C4 and C5 aryl rings to optimize FLAP binding and introduce mPGES-1 activity.

COX-2 Inhibitor Pharmacophore Development: Carboxylic Acid-Enabled Salt-Bridge Interactions

While 4,5-diphenylisoxazoles lacking a C3 carboxylic acid are COX-1 selective [4], the C3-carboxylic acid in 4,5-diphenylisoxazole-3-carboxylic acid introduces the ionizable anchor required for salt-bridge formation with conserved arginine residues in the COX-2 active site, yielding an approximately 10-fold IC₅₀ reduction relative to the corresponding methyl ester . This compound serves as the core template for design of selective COX-2 inhibitors within the diarylisoxazole class and allows direct comparison with the clinically validated 3,4-diphenylisoxazole COX-2 inhibitor scaffold (valdecoxib/parecoxib series) while exploring a distinct substitution vector.

Antimicrobial Hit Discovery Against Gram-Positive Pathogens: Dual-Pharmacophore Scaffold Meeting MIC < 1 μg/mL Criteria

The 4,5-diphenylisoxazole scaffold with a hydrogen-bond-donating substituent has demonstrated MIC values below 1 μg/mL against S. aureus Newman, with SAR confirming that both the diphenyl motif and the H-bond donor are simultaneously required for activity [5]. 4,5-Diphenylisoxazole-3-carboxylic acid satisfies both criteria in a single building block, making it an ideal starting point for fragment-based or diversity-oriented antimicrobial screening cascades targeting multidrug-resistant Gram-positive pathogens. The commercially available compound can be directly screened or used as a synthetic intermediate for focused library construction.

Quote Request

Request a Quote for 4,5-Diphenylisoxazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.